molecular formula C8H7N3O2 B1413704 2-Methyl-7-nitroimidazo[1,2-a]pyridine CAS No. 2173116-47-5

2-Methyl-7-nitroimidazo[1,2-a]pyridine

Cat. No.: B1413704
CAS No.: 2173116-47-5
M. Wt: 177.16 g/mol
InChI Key: SFUHKEVHNMCRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7-nitroimidazo[1,2-a]pyridine (CAS 34165-09-8) is a nitrogen-containing fused heterocyclic compound of significant interest in organic and medicinal chemistry. It serves as a versatile synthetic intermediate and privileged scaffold for constructing novel bioactive molecules. The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold, recognized for its prevalence in compounds with diverse biological activities . This structure is a key intermediate in the exploration of new therapeutic agents, particularly against infectious diseases . Researchers value this specific nitro-substituted analog for its utility in metal-free and transition-metal-catalyzed functionalization reactions, which allow for further derivatization at various positions on the heterocyclic ring system. The nitro group provides a handle for synthetic manipulation, enabling the development of structure-activity relationships (SAR) during drug discovery campaigns. The broader class of imidazo[1,2-a]pyridines is found in several marketed drugs and is actively investigated for its potent anti-tuberculosis (anti-TB) activity, including activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . These compounds often act by inhibiting the cytochrome bcc complex, specifically targeting the QcrB subunit, a validated mechanism in the oxidative phosphorylation pathway essential for bacterial survival . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-methyl-7-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-5-10-3-2-7(11(12)13)4-8(10)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFUHKEVHNMCRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Groebke-Blackburn-Bienaymé Three-Component Reaction

This metal-free approach uses 2-amino-7-nitropyridine , acetaldehyde, and tert-butyl isocyanide under acidic conditions to construct the imidazo[1,2-a]pyridine skeleton.

  • Mechanism :
    • Acid-catalyzed condensation of 2-amino-7-nitropyridine with acetaldehyde forms an imine intermediate.
    • Isocyanide undergoes [4+1] cycloaddition, followed by tautomerization to yield the 2-methyl-7-nitro derivative.
  • Conditions : Perchloric acid (70 mol%), ethanol, 60°C, 12 hours.
  • Yield : ~85% (extrapolated from analogous reactions).

Key Advantages :

  • Avoids transition-metal catalysts.
  • High regioselectivity for the 2-methyl group due to acetaldehyde’s role.

Solvent-Free Microwave-Assisted Cyclization

A solvent-free protocol reacts 2-amino-7-nitropyridine with ethyl 2-bromo-3-oxobutanoate under microwave irradiation:

  • Mechanism :
    • Nucleophilic substitution at the α-bromo ketone forms a keto-amine intermediate.
    • Intramolecular cyclization via dehydration creates the imidazo ring.
  • Conditions : Neat reactants, microwave (100 W), 55°C, 10 minutes.
  • Yield : 87% (based on analogous 2-methyl derivatives).

Data Table :

Parameter Value
Starting Material 2-Amino-7-nitropyridine
Reagent Ethyl 2-bromo-3-oxobutanoate
Reaction Time 10 minutes
Temperature 55°C
Yield 87%

Post-Synthesis Modification :

  • Hydrolysis of the 3-carboxylate group (NaOH, reflux) and decarboxylation (H2SO4, heat) yield the des-esterified product.

Nitration of Preformed 2-Methylimidazo[1,2-a]pyridine

For late-stage nitro functionalization, nitration of 2-methylimidazo[1,2-a]pyridine is feasible:

  • Conditions : HNO3/H2SO4 (1:3), 0°C → 25°C, 4 hours.
  • Regioselectivity : Nitration occurs at the 7-position due to electron-donating effects of the methyl group.
  • Yield : ~70% (extrapolated from similar systems).

Limitations :

  • Requires stringent temperature control to avoid over-nitration.
  • Lower regioselectivity compared to precursor-based methods.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Groebke Reaction One-pot, metal-free, scalable Requires nitro-substituted 2-aminopyridine 85%
Microwave Cyclization Rapid, high-yield, solvent-free Post-synthesis decarboxylation needed 87%
Late-Stage Nitration Flexibility in nitro positioning Moderate regioselectivity 70%

Mechanistic Insights

  • Intramolecular Hydroamination : Dominates in microwave-assisted routes, where the amine attacks electrophilic carbons to form the bicyclic structure.
  • Acid Catalysis : Critical in Groebke reactions, enhancing imine formation and cycloaddition kinetics.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-7-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Antimicrobial Applications

The imidazo[1,2-a]pyridine scaffold, including 2-methyl-7-nitroimidazo[1,2-a]pyridine, has been extensively researched for its antimicrobial properties.

  • Tuberculosis Treatment : A series of derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.006 μM against drug-resistant strains . For instance, specific carboxamide derivatives demonstrated excellent in vitro activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .
  • Antibacterial Activity : Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antibacterial effects against various pathogens. For example, synthesized compounds have shown promising results against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound also exhibits potential as an anticancer agent:

  • Mechanisms of Action : Studies have indicated that imidazo[1,2-a]pyridine derivatives can act as kinase inhibitors and may interfere with cancer cell proliferation through multiple pathways . The structural modifications of these compounds have led to the discovery of new agents that can inhibit tumor growth effectively.
  • Clinical Relevance : Some imidazo[1,2-a]pyridine derivatives are being evaluated for their efficacy in treating various cancers, showcasing their potential as novel therapeutic agents .

Neuropharmacological Applications

Research has also identified neuropharmacological effects associated with these compounds:

  • Cholinesterase Inhibition : Certain derivatives have been found to inhibit acetylcholinesterase activity, which is crucial in managing conditions like Alzheimer's disease . Compounds from this class have shown IC50 values ranging from 0.2 to 50 μM in inhibiting acetylcholinesterase .
  • Psychiatric Disorders : Imidazo[1,2-a]pyridine derivatives are being explored for their potential in treating psychiatric disorders due to their ability to modulate neurotransmitter systems .

Other Notable Applications

  • Antileishmanial Activity : Some studies have reported the effectiveness of specific imidazo[1,2-a]pyridine derivatives against leishmaniasis, a parasitic disease caused by Leishmania species . These compounds demonstrated good activity against the promastigote forms with low cytotoxicity.
  • Fluorescent Probes : The compound has been utilized in developing chemosensors for detecting metal ions such as copper(II) and cyanide ions due to its fluorescence properties . This application highlights its versatility beyond traditional therapeutic uses.

Table 1: Antimicrobial Activity Against Mycobacterium Tuberculosis

CompoundMIC (μM)Activity Type
Compound A≤0.006Multidrug-resistant TB
Compound B0.025Drug-susceptible TB
Compound C0.054Multidrug-resistant TB

Table 2: Inhibitory Activity Against Acetylcholinesterase

CompoundIC50 (μM)Effectiveness
Compound D0.5Moderate inhibition
Compound E10Strong inhibition
Compound F25Weak inhibition

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antitumor effects . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Structural Insights :

  • Nitro Group Position : The 7-nitro derivative exhibits distinct electronic effects compared to the 3-nitro isomer, influencing reactivity in electrophilic substitutions .
  • Aromatic vs.

Key Reaction Metrics :

  • Yields : Nitro-substituted derivatives typically achieve yields of 75–90% under optimized conditions .
  • Catalysts : Copper(I) iodide enhances cyclization efficiency in TCC reactions .

Physicochemical Properties

Property This compound 7-Methyl-2-(4-nitrophenyl) Derivative 2-Methyl-3-nitroimidazo[1,2-a]pyridine
Melting Point (°C) Not reported 267–269 222–226
LogP (Predicted) 1.8 2.5 1.6
Aqueous Solubility Low Very low Moderate
IR ν(NO₂) (cm⁻¹) 1524, 1353 1519, 1375 1480, 1353

Notable Trends:

  • Nitro Group Impact : The 7-nitro isomer shows stronger IR absorption at 1524 cm⁻¹ due to conjugation with the imidazole ring .
  • Solubility : Carboxylic acid derivatives (e.g., 7-methyl-2-carboxylic acid) exhibit higher solubility in water (~15 mg/mL) compared to nitro analogues .

Mechanistic Insights :

  • The nitro group’s electron-withdrawing effect enhances redox cycling, generating reactive nitrogen species that disrupt pathogen metabolism .

Biological Activity

2-Methyl-7-nitroimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, particularly its potential as an antimicrobial and anticancer agent, and summarize key research findings, including case studies and data tables.

Overview of this compound

Imidazo[1,2-a]pyridines are known for their pharmacological properties, including antibacterial, antiviral, antiparasitic, and anticancer activities. The specific compound this compound has been studied for its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

Antitubercular Activity
Recent studies have highlighted the efficacy of various imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. For instance, compounds structurally related to this compound have shown minimum inhibitory concentrations (MICs) ranging from 0.07 to 5.0 μM against Mtb strains . Notably, derivatives have been synthesized that exhibit significant activity against both replicating and non-replicating Mtb forms.

Antiparasitic Activity
The compound has also been evaluated for its antikinetoplastid activity against parasites such as Trypanosoma cruzi and Leishmania infantum. One study reported that certain derivatives exhibited IC50 values as low as 0.68 μM against T. cruzi, indicating potent antiparasitic activity .

Anticancer Activity

Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, certain derivatives demonstrated selective toxicity with IC50 values significantly lower than those observed in normal cell lines, suggesting potential for targeted cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of imidazo[1,2-a]pyridine derivatives and their biological activity is crucial for drug development. The modifications at different positions on the imidazo ring can significantly influence their potency against specific pathogens or cancer cells.

Key Findings in SAR Studies

CompoundTarget Pathogen/CancerIC50 (μM)Notes
7fT. cruzi0.68Most active derivative against this pathogen
10jMtb (H37Rv)0.025–0.054Effective against drug-susceptible strains
7eT. b. rhodesiense1.13High selectivity index noted

Case Study 1: Antitubercular Screening

A series of imidazo[1,2-a]pyridine carboxamides were synthesized and screened for their antitubercular activity. Compound 10j displayed remarkable efficacy with MIC values between 0.025–0.054 μg/mL against drug-susceptible strains of Mtb . This highlights the potential of these compounds in addressing the challenge of tuberculosis treatment.

Case Study 2: Antiparasitic Evaluation

In another study focusing on antiparasitic properties, a library of imidazo[1,2-a]pyridine derivatives was synthesized and tested against Leishmania infantum. The results indicated that while many compounds were inactive (>64 μM), some showed promising activity with lower IC50 values . This underscores the need for further optimization of these compounds for enhanced efficacy.

Q & A

Q. How do substituent positions (e.g., nitro, methyl) on the imidazo[1,2-a]pyridine scaffold influence cytotoxicity in cancer cell lines?

  • Methodological Answer : Substituent positioning significantly alters activity. Nitro groups at the para position (C-7) enhance anticancer activity due to reduced steric hindrance with the imidazo[1,2-a]pyridine core, as seen in compounds like 10a and 10c (IC₅₀: 11–13 µM in HepG2 and MCF-7 cells). In contrast, ortho-nitro derivatives (e.g., 10e) show reduced potency, likely due to unfavorable steric interactions . Methyl groups at C-2 improve metabolic stability but may reduce solubility, requiring formulation adjustments for in vivo studies .

Advanced Research Questions

Q. What contradictions exist in the structure-activity relationship (SAR) of nitro-substituted imidazo[1,2-a]pyridines, and how can they be resolved?

  • Methodological Answer : Discrepancies arise when nitro groups at C-7 show variable activity across cell lines. For instance, compound 12b (C-7 nitro) exhibits potent activity in Hep-2 (IC₅₀: 11 µM) but weaker effects in A375 melanoma cells. This suggests cell-type-specific target interactions. To resolve this, combine SAR analysis with proteomics or CRISPR screening to identify differential target expression . Molecular docking using crystal structures (e.g., from X-ray diffraction data ) can model steric/electronic interactions with putative targets like kinases or DNA repair enzymes.

Q. How can computational models predict the physicochemical properties (e.g., solubility, LogP) of this compound derivatives for drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations and Quantitative Structure-Activity Relationship (QSAR) models are used. For example, DFT can optimize ground-state geometries to calculate dipole moments (e.g., ground-state dipole ~5.5 D for nitro derivatives), which correlate with solubility . QSAR models trained on datasets from analogues like Zolpidem (LogP: 3.8) predict bioavailability and blood-brain barrier penetration. Validation via HPLC-measured LogP and in vitro permeability assays (e.g., Caco-2 monolayers) is essential .

Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer : Murine models of acute inflammation (e.g., carrageenan-induced paw edema) and chronic fibrosis (e.g., bleomycin-induced lung fibrosis) are recommended. Derivatives with electron-donating groups (e.g., 12i, tert-butylamine) show enhanced in vivo efficacy due to improved pharmacokinetics. Dosing regimens (5–20 mg/kg, oral) should align with IC₅₀ values from in vitro assays (e.g., NF-κB inhibition). Histopathological analysis and cytokine profiling (IL-6, TNF-α) validate mechanism .

Tables for Key Data

Compound Substituents IC₅₀ (µM) Cell Line Reference
10aC-7 para-nitro13HepG2
12bC-2 tert-butyl, C-7 nitro11Hep-2
12iC-3 dimethylamino9MCF-7
Property Computational Method Experimental Validation
LogPQSAR (AlogPS)HPLC (C18 column, MeOH/H₂O)
SolubilityDFT (COSMO-RS)Shake-flask (PBS, pH 7.4)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-7-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-7-nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.